molecular formula C13H11N3O4S B11120116 N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120116
M. Wt: 305.31 g/mol
InChI Key: BHLMQLDELYJQOH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a benzoxadiazole core substituted with a methoxyphenyl group and a sulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-methoxyaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the benzoxadiazole core may interact with nucleic acids, affecting cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-1,3-benzoxazole-4-sulfonamide: Similar structure but with a benzoxazole core.

    N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide: Contains a benzothiadiazole core instead of benzoxadiazole.

    N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-carboxamide: Carboxamide group instead of sulfonamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H11N3O4S/c1-19-11-7-3-2-5-9(11)16-21(17,18)12-8-4-6-10-13(12)15-20-14-10/h2-8,16H,1H3

InChI Key

BHLMQLDELYJQOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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